3,5-Pyridinedicarboxylic acid, 1,4-dihydro-4-(p-methoxyphenyl)-2,6-dimethyl-, diethyl ester
CAS No.: 34014-60-3
Cat. No.: VC21004765
Molecular Formula: C20H25NO5
Molecular Weight: 359.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 34014-60-3 |
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Molecular Formula | C20H25NO5 |
Molecular Weight | 359.4 g/mol |
IUPAC Name | diethyl 4-(4-methoxyphenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate |
Standard InChI | InChI=1S/C20H25NO5/c1-6-25-19(22)16-12(3)21-13(4)17(20(23)26-7-2)18(16)14-8-10-15(24-5)11-9-14/h8-11,18,21H,6-7H2,1-5H3 |
Standard InChI Key | QCJJMPZWBYORGR-UHFFFAOYSA-N |
SMILES | CCOC(=O)C1=C(NC(=C(C1C2=CC=C(C=C2)OC)C(=O)OCC)C)C |
Canonical SMILES | CCOC(=O)C1=C(NC(=C(C1C2=CC=C(C=C2)OC)C(=O)OCC)C)C |
Introduction
Chemical Identification and Nomenclature
Registry Data and Identifiers
The title compound is officially registered in various chemical databases with unique identifiers. Table 1 summarizes the key identification parameters of the compound.
Parameter | Value |
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CAS Registry Number | 34014-60-3 |
Molecular Formula | C20H25NO5 |
Molecular Weight | 359.4 g/mol |
Creation Date | 2005-03-26 |
Last Modified | 2025-03-01 |
PubChem CID | 97201 |
Beilstein Reference | 0043785 |
Table 1: Chemical Identification Data
The compound is indexed in multiple chemical databases, indicating its significance in chemical research. The PubChem database (CID: 97201) contains comprehensive information about its structure and properties, while the Beilstein reference (0043785) provides access to historical chemical data dating back to early research on this compound .
Synonyms and Alternative Nomenclature
This compound is known by several synonyms in the scientific literature, which helps in cross-referencing research across different publications. The most common alternative names include:
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Diethyl 4-(4-methoxyphenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate
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3,5-Pyridinedicarboxylic acid, 1,4-dihydro-4-(4-methoxyphenyl)-2,6-dimethyl-, diethyl ester (9CI)
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3,5-Pyridinedicarboxylic acid, 1,4-dihydro-4-(p-methoxyphenyl)-2,6-dimethyl-, diethyl ester
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Isocinchomeronic acid, 1,4-dihydro-2,6-dimethyl-4-(p-methoxyphenyl)-, diethyl ester
This variety of nomenclature reflects both systematic naming conventions and specialized codes used in research databases. The systematic name follows IUPAC conventions, which precisely describe the molecular structure, whereas codes like "NSC 105873" represent specific registry numbers in biological screening databases .
Chemical Properties and Structure
Structural Characteristics
The compound belongs to the 1,4-dihydropyridine (1,4-DHP) class of heterocyclic compounds. Its structure consists of a 1,4-dihydropyridine core substituted with specific functional groups:
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A p-methoxyphenyl group at position 4
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Methyl groups at positions 2 and 6
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Diethyl ester groups at positions 3 and 5
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A hydrogen atom bonded to the nitrogen at position 1
The molecular structure can be represented using various notations:
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InChI: InChI=1S/C20H25NO5/c1-6-25-19(23)16-12(3)21-13(4)17(20(24)26-7-2)18(16)14-8-10-15(24-5)11-9-14/h8-11,18,21H,6-7H2,1-5H3
Based on structural studies of related 1,4-dihydropyridines, the heterocyclic ring typically adopts a flattened boat conformation. The plane formed by the base of the boat generally forms a significant dihedral angle with the aromatic six-membered ring, suggesting a near-perpendicular orientation between these two key structural components .
Physical Properties
The physical properties of the compound are summarized in Table 2.
Property | Value |
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Physical State | Solid |
Melting Point | 158-160°C |
Boiling Point | 481.7°C at 760 mmHg |
Density | 1.132 g/cm³ |
Flash Point | 245.1°C |
Solubility | Soluble in organic solvents |
The compound exists as a solid at room temperature with a high melting point, indicating significant intermolecular forces. Its high boiling point and flash point suggest thermal stability, which is advantageous for both storage and experimental procedures. The compound's solubility profile indicates lipophilic properties, characteristic of many 1,4-dihydropyridine derivatives, which influences its pharmacokinetic behavior in biological systems .
Spectroscopic Characteristics
While specific spectral data for this exact compound is limited in the provided sources, studies on analogous 1,4-dihydropyridines provide insight into its likely spectroscopic profile. Typically, these compounds exhibit characteristic patterns in various spectroscopic techniques:
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NMR Spectroscopy: 1H NMR spectra of similar compounds show distinctive signals for the dihydropyridine NH proton (δ 5.6-8.9 ppm), methyl groups at positions 2 and 6 (δ 2.3-2.4 ppm), and the proton at position 4 (δ 5.0-5.2 ppm)
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IR Spectroscopy: Characteristic absorption bands include N-H stretching (3300-3400 cm⁻¹), C=O stretching of ester groups (1700-1725 cm⁻¹), and aromatic C=C stretching (1500-1600 cm⁻¹)
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Crystal Structure: The compound has documented crystal structures in the Cambridge Crystallographic Data Centre (CCDC Number: 285665)
Synthesis and Preparation Methods
Hantzsch Synthesis
The primary method for synthesizing the title compound is the Hantzsch dihydropyridine synthesis, a multicomponent reaction named after Arthur Hantzsch. This classical approach involves the condensation of:
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An aldehyde (p-methoxybenzaldehyde in this case)
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Two equivalents of a β-ketoester (ethyl acetoacetate)
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Ammonia or an ammonium salt (typically ammonium acetate)
The general reaction scheme for the synthesis is as follows:
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p-methoxybenzaldehyde + 2 ethyl acetoacetate + ammonium acetate → 3,5-Pyridinedicarboxylic acid, 1,4-dihydro-4-(p-methoxyphenyl)-2,6-dimethyl-, diethyl ester + 3H₂O
This synthesis typically proceeds in refluxing ethanol or methanol as the solvent, though modern variations use different conditions .
Modern Synthetic Approaches
Contemporary research has developed several modifications to the classical Hantzsch synthesis, focusing on improved yields, shorter reaction times, and environmentally friendly conditions:
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Catalyst-assisted synthesis: Various catalysts have been employed to enhance the efficiency of the reaction, including:
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Green chemistry approaches: Modern synthesis methods emphasize environmentally benign conditions, such as:
The specific procedure reported for synthesizing related 1,4-dihydropyridines involves refluxing the reactants at 100°C under solvent-free conditions for 2-5 hours using 0.05 g of cellulose sulfuric acid, followed by extraction with ethyl acetate, drying over anhydrous magnesium sulfate, purification through column chromatography, and recrystallization in ethanol .
Biological Activities and Applications
Relationship to Calcium Channel Modulators
The compound belongs to the 1,4-dihydropyridine class, which includes many calcium channel blockers used in the treatment of cardiovascular disorders. This class of compounds typically acts on L-type calcium channels, modulating calcium influx into cells .
While specific pharmacological data for the exact title compound is limited in the provided sources, its structural similarity to established calcium channel blockers suggests potential cardiovascular activity. The 1,4-dihydropyridine scaffold is crucial for calcium channel antagonist activity, with the substituents at positions 3, 4, and 5 influencing potency and selectivity .
Toxicological Profile
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LD50 (mouse, intravenous): 100 mg/kg
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The toxic effects reported were limited to the lethal dose value without detailed description of specific effects
Comparable 1,4-dihydropyridine derivatives often show a range of potential side effects that could include:
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Cardiovascular effects (due to calcium channel modulation)
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Central nervous system effects
Structure-Activity Relationships and Molecular Design
Key Structural Features
The pharmacological activity of 1,4-dihydropyridines like the title compound depends on specific structural features:
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The 1,4-dihydropyridine ring: The partially reduced pyridine ring is essential for biological activity. Full aromatization to a pyridine eliminates calcium channel antagonist properties.
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Substituent at position 4: The p-methoxyphenyl group at position 4 influences binding affinity and selectivity. Studies on related compounds show that the nature and position of substituents on this aromatic ring significantly affect biological activity .
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Ester groups at positions 3 and 5: The diethyl ester functionalities contribute to the compound's lipophilicity and binding characteristics. Modifications at these positions can alter pharmacokinetic properties .
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Methyl groups at positions 2 and 6: These groups provide steric effects that influence the conformation of the molecule and its interaction with target receptors .
Comparison with Related Compounds
Several structurally related compounds help establish structure-activity relationships:
Compound | Structural Difference | Notable Properties |
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Diethyl 4-(4-hydroxy-3-methoxyphenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate | Hydroxyl and methoxy groups on phenyl ring (vs. only methoxy in title compound) | Similar structural properties, MW: 375.4 g/mol |
Diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate | No aromatic substituent at position 4 | Simpler structure, MW: 253.29 g/mol, melting point: 178-183°C |
Lacidipine | More complex ester substitutions and additional cinnamyl group | Approved calcium channel blocker, MW: 455.54 g/mol, melting point: 174-175°C |
Table 3: Comparison with Related Compounds
This comparison illustrates how structural modifications to the basic 1,4-dihydropyridine scaffold can lead to compounds with varying physical properties and potentially different biological activities, helping to guide future drug design efforts.
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